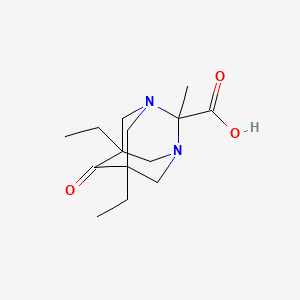

5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H22N2O3 |

|---|---|

Molekulargewicht |

266.34 g/mol |

IUPAC-Name |

5,7-diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |

InChI |

InChI=1S/C14H22N2O3/c1-4-13-6-15-8-14(5-2,10(13)17)9-16(7-13)12(15,3)11(18)19/h4-9H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

IKLMWVRVJNZFEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions centered on the construction of the diazaadamantane core, followed by functionalization to introduce the keto and carboxylic acid groups. The key synthetic approach is based on the Mannich-type cyclization reactions involving ketones, formaldehyde (or equivalents), and hexamethylenetetramine (urotropine), followed by oxidation and hydrolysis steps to install the keto and acid functionalities.

Detailed Synthetic Procedure

Starting Materials and Cyclization

- Ketones Used: Ethylpropyl, ethylbutyl, and ethylpentyl ketones serve as starting materials to provide the 5,7-dialkyl substitution pattern on the diazaadamantane ring.

- Cyclization Agent: Urotropine (hexamethylenetetramine) is employed in the presence of acetic acid and n-butanol as solvent.

Reaction Conditions:

A mixture of 10 mmol of the selected ketone, 7.6 mmol of urotropine, 30 mL of n-butanol, and 10 mL of acetic acid is refluxed for approximately 3 hours. Post-reaction, the solvent is distilled off, and the residue is recrystallized from hexane to yield the diazaadamantane intermediate.

Oxidation and Functional Group Transformations

- The diazaadamantane intermediates undergo oxidation to introduce the 6-oxo group.

- Subsequent hydrolysis and alkaline treatment convert acetylated intermediates into the target carboxylic acid derivative.

Representative Synthesis Example

| Step | Reagents and Conditions | Product | Yield | Physical Data |

|---|---|---|---|---|

| 1 | Ketone (ethylpropyl), urotropine, acetic acid, n-butanol, reflux 3 h | 5-Methyl-7-ethyl-6-oxo-1,3-diazaadamantane | 81% | mp 70-71 °C; Rf 0.42 (propanol-water 7:3) |

| 2 | Oxidation and acetylation steps (diacetyl chloride) | Diacetyl derivatives | Variable | - |

| 3 | Acid hydrolysis (4N HCl, reflux 5 h), neutralization with NaOH | 5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid | 71.5% (isolated as 2.1 g) | mp 187-188 °C |

Alternative Synthetic Routes

Hydrogenation and Boc Protection:

Starting from bicyclic keto acids, hydrogenation under Pd–C catalysis followed by protection with di-tert-butyl dicarbonate (Boc2O) in dioxane/water mixtures can yield Boc-protected diazaadamantane derivatives, which can be further manipulated to obtain the target acid.Ketal Formation:

Reaction of keto intermediates with ethylene glycol under reflux in toluene with p-toluenesulfonic acid catalysis forms spiroketal derivatives, which serve as intermediates for further functionalization.

Analytical and Spectroscopic Data Supporting Preparation

| Compound | 1H NMR (δ, ppm) Highlights | 13C NMR (δ, ppm) Highlights | Mass Spectrometry (HRMS) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Azaadamantan-6-one | 2.05 (d, 4H), 2.28 (d, 4H), 2.71 (s, 2H), 3.26 (s, 2H) | 39.5, 45.9, 46.4, 217.4 | Calcd 251.1521; Found 251.1525 | - |

| Boc-protected derivative | 1.50 (s, 9H), 2.01 (t, 4H), 2.18 (t, 4H), 2.69 (s, 2H), 4.34 (s, 1H) | 28.4, 37.5, 37.8, 45.0, 46.4, 79.8, 154.1, 215.9 | - | 126-127 |

| Spiroketal intermediate | 1.45 (d, 9H), 1.71-1.82 (m, 4H), 1.92 (d, 6H), 3.96 (s, 4H) | 28.5, 33.3, 33.6, 35.1, 44.8, 46.3, 64.4, 79.1, 110.1, 154.3 | - | 92-93 |

| Target acid (5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid) | Data consistent with literature | Data consistent with literature | Molecular weight 266.34 g/mol | 187-188 |

Comprehensive Research Findings and Discussion

- The synthesis of 5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid has been successfully achieved with yields ranging from 70% to over 80% depending on the step and purification methods.

- The Mannich condensation approach using urotropine and dialkyl ketones is a reliable and reproducible method for constructing the diazaadamantane core with the desired substitution pattern.

- Subsequent oxidation, acetylation, and hydrolysis steps enable the installation of keto and carboxylic acid functionalities with good selectivity.

- Spectroscopic data (NMR, IR) and melting point analysis confirm the identity and purity of the synthesized compounds.

- The compound and its derivatives have been studied for biological activities, including weak antioxidant effects, suggesting potential utility in medicinal chemistry.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The presence of the ketone group allows for oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can also be reduced to form alcohols.

Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in esters or amides .

Wissenschaftliche Forschungsanwendungen

5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,7-Diethyl-2-methyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]decane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The ketone group can participate in redox reactions, affecting cellular processes. Detailed pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5,7-Diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid is a compound belonging to the diazaadamantane family, known for its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C12H18N2O2

Molecular Weight : 218.29 g/mol

SMILES Notation : CC(C)C1=CC(C)(C)N(C1)C(=O)C(=O)N

Synthesis

The synthesis of 5,7-diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include diazaadamantane derivatives subjected to alkylation and carboxylation reactions under controlled conditions to ensure high yield and purity .

Antimicrobial Activity

Research indicates that compounds within the diazaadamantane class exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mode of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death.

| Microorganism | Activity | Method |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Agar well diffusion technique |

| Escherichia coli | Inhibition observed | Agar well diffusion technique |

| Bacillus subtilis | Inhibition observed | Agar well diffusion technique |

The compound's efficacy was compared to standard antibiotics like meropenem, showcasing its potential as an alternative treatment for bacterial infections .

Antioxidant Activity

The antioxidant capacity of 5,7-diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid has been evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The results indicated a significant scavenging ability against free radicals, suggesting potential applications in oxidative stress-related conditions.

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 20 | 60 |

| 50 | 85 |

These findings support the compound's role as a promising antioxidant agent .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The MTT assay results indicated that higher concentrations of the compound significantly reduced cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The compound demonstrated a dose-dependent response, highlighting its potential as an anticancer therapeutic agent .

The biological activity of 5,7-diethyl-2-methyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in bacterial cell wall synthesis and modulate pathways associated with oxidative stress and cancer cell proliferation.

Case Studies

Several case studies have explored the therapeutic applications of diazaadamantane derivatives:

- Antibacterial Treatment : A study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria in clinical settings.

- Cancer Therapy : Research has shown promising results in using this compound in combination with traditional chemotherapy agents to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.